molecular formula C21H23N3O2 B13396131 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid

1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid

Cat. No.: B13396131
M. Wt: 349.4 g/mol
InChI Key: QEZPAESWGHJUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a piperidine ring, a carboxylic acid group, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

The synthesis of 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid typically involves multi-step synthetic routes. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors, leading to the modulation of cellular processes . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include imidazo[1,2-a]pyridines such as zolpidem and alpidem, which are known for their pharmacological activities .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H23N3O2/c1-15-7-8-19-22-20(16-5-3-2-4-6-16)18(24(19)13-15)14-23-11-9-17(10-12-23)21(25)26/h2-8,13,17H,9-12,14H2,1H3,(H,25,26)

InChI Key

QEZPAESWGHJUGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC=CC=C4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.